![molecular formula C14H12N2O2S B3016446 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477856-54-5](/img/structure/B3016446.png)
2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
Übersicht
Beschreibung
The compound 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the furyl group (a furan derivative) and the sulfanyl group (a sulfur-containing substituent) suggests that this compound could exhibit interesting chemical properties and biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related 1,3,4-oxadiazole derivatives.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves the reaction of a furan derivative with hydrazine hydrate, followed by treatment with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorous oxychloride . This method, which can be enhanced by microwave irradiation, is likely applicable to the synthesis of this compound, with the appropriate substitutions to include the 3-methylbenzyl group.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectral analysis, including infrared (IR), proton nuclear magnetic resonance (H1NMR), and mass spectrometry . These techniques would be used to confirm the structure of the synthesized this compound, ensuring that the desired compound has been obtained.
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring. The papers provided do not detail specific reactions for the compound , but similar compounds have been shown to exhibit strong antibacterial activities, suggesting that they could interact with biological molecules . The presence of the sulfanyl group could also confer additional reactivity, potentially through thiol-disulfide exchange or interaction with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. The antibacterial activity of similar compounds against Staphylococcus aureus indicates that these compounds could have significant biological relevance . The specific properties of this compound, such as solubility, melting point, and stability, would need to be determined experimentally. The presence of the 3-methylbenzyl group could affect the lipophilicity of the compound, potentially influencing its biological activity and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Antitubercular Agent Activity
2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole and related compounds have shown significant potential in antitubercular applications. For instance, derivatives of 1,3,4-oxadiazoles exhibited outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds demonstrated highly selective antimycobacterial effects and low in vitro toxicities in mammalian cell lines, indicating their potential as antituberculosis agents (Karabanovich et al., 2016).
Antibacterial Activity
Several studies have highlighted the strong antibacterial activities of 1,3,4-oxadiazole derivatives. For example, compounds prepared from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid showed potent antibacterial effects against Staphylococcus aureus (Hirao et al., 1971). Additionally, sulfone derivatives containing 1,3,4-oxadiazole moieties indicated good antibacterial activities against rice bacterial leaf blight (Shi et al., 2015).
Antimycobacterial Activity
Oxadiazole derivatives have been synthesized and evaluated for antimycobacterial activity. Notably, certain oxadiazole mannich bases showed promising activity against M. tuberculosis H(37)Rv and INH resistant M. tuberculosis, indicating their potential in treating tuberculosis (Ali & Shaharyar, 2007).
Antitumor and Antioxidant Potential
Compounds like 1,3,4-oxadiazole and pyrazole derivatives were evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. They demonstrated varied effects across these parameters, indicating their potential in diverse therapeutic applications (Faheem, 2018).
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)9-19-14-16-15-13(18-14)12-6-3-7-17-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKSESZBBYDRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321873 | |
| Record name | 2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477856-54-5 | |
| Record name | 2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)
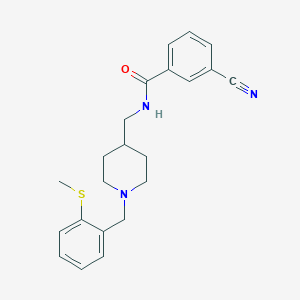
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)
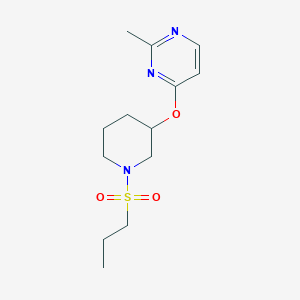
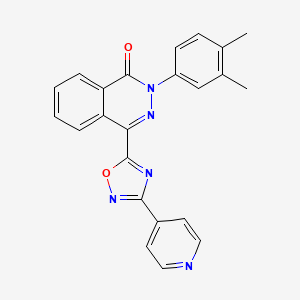
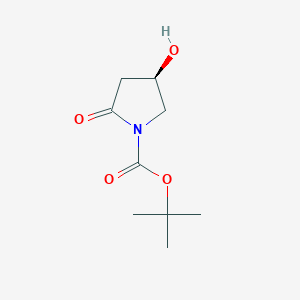
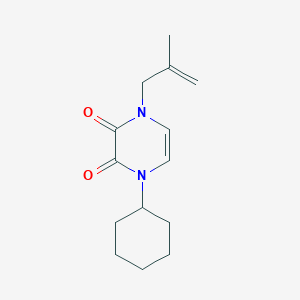
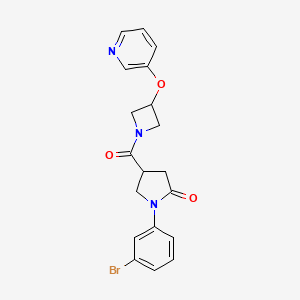

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B3016381.png)
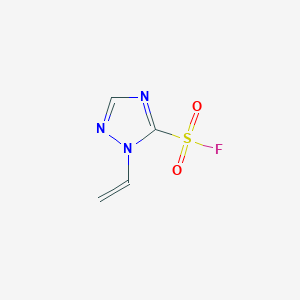
![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)
![2-(3-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B3016386.png)